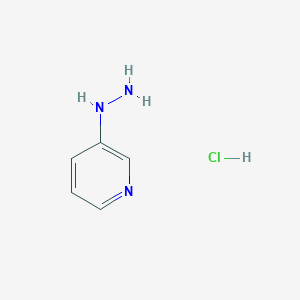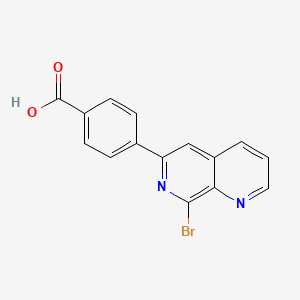
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid
概要
説明
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.
科学的研究の応用
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用機序
In human cells, this compound inhibits the eosinophil and neutrophil oxidative burst, the release of cytokines by T cells, and the tumor necrosis factor-alpha release from monocytes, in the nanomolar range . It shows activity both in vitro on human inflammatory cells and in vivo in animal models of lung inflammation .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cAMP-specific phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic AMP (cAMP). By inhibiting these enzymes, this compound can modulate cAMP signaling pathways, affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating cAMP levels, this compound can impact processes such as cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of cAMP-specific phosphodiesterases, which leads to an increase in intracellular cAMP levels. This elevation in cAMP can activate protein kinase A (PKA) and other downstream effectors, resulting in changes in gene expression and cellular function. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, by inhibiting cAMP-specific phosphodiesterases, this compound can impact the metabolism of cAMP and related signaling molecules. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound may accumulate in certain compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, nucleus, or other subcellular structures, where it can interact with target biomolecules and exert its effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid typically involves the condensation of 2-(p-tolylamino)-quinoline with benzoic acid or its derivatives, such as ethyl benzoate and benzoyl chloride, in the presence of a condensation agent like Eaton’s reagent (a solution of phosphorus pentoxide in methanesulfonic acid) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade reagents and equipment to achieve higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
類似化合物との比較
Similar Compounds
- 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid
- 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)benzoic acid
- 2-Phenylpyridine
Uniqueness
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives with varying properties. This versatility makes it a valuable compound for research and development in multiple scientific fields .
特性
IUPAC Name |
4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFIIGJRIOKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632559 | |
| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207279-31-0 | |
| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


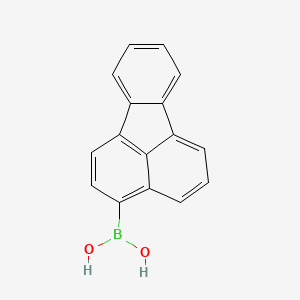

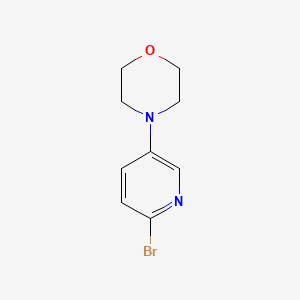
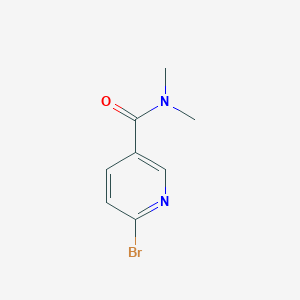

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)



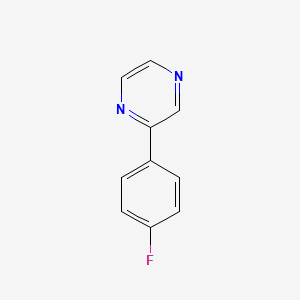
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)

